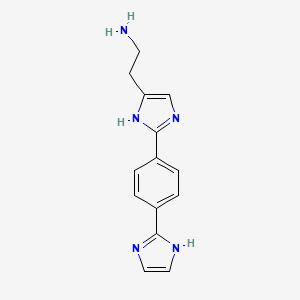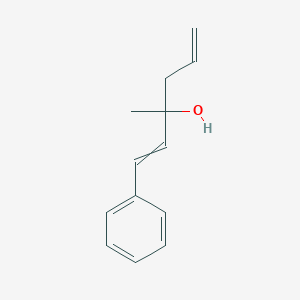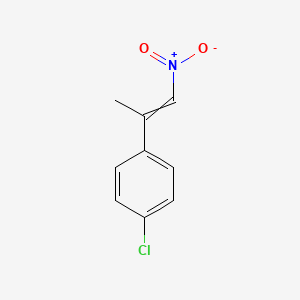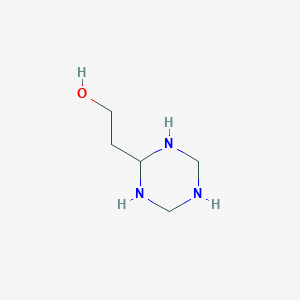
N-(2,4-Dinitrophenyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dinitrophenyl)pyridine-2-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a 2,4-dinitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)pyridine-2-carboxamide can be achieved through the Zincke reaction. This reaction involves the transformation of pyridine into a pyridinium salt by reacting with 2,4-dinitro-chlorobenzene and a primary amine . The reaction typically proceeds through the formation of an N-2,4-dinitrophenyl-pyridinium salt, which is then isolated and purified by recrystallization. Upon heating with a primary amine, the pyridinium ring opens, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Zincke reaction provides a feasible synthetic route that can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4-Dinitrophenyl)pyridine-2-carboxamide undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and complexation with metal ions .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the substitution of a leaving group.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Complexation: The compound can form complexes with metal ions, such as copper(II), under specific conditions.
Major Products Formed:
Nucleophilic Aromatic Substitution: The major product is the substituted aromatic compound with the nucleophile replacing the leaving group.
Reduction: The major products are the corresponding amines.
Complexation: The major products are metal complexes with the pyridine carboxamide ligand.
Applications De Recherche Scientifique
N-(2,4-Dinitrophenyl)pyridine-2-carboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitrophenyl)pyridine-2-carboxamide involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the pyridine and carboxamide groups can coordinate with metal ions and form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Isonicotinamide: This compound is an isomer of nicotinamide and has similar structural features, including a pyridine ring and a carboxamide group.
N-(2-Cyanophenyl)pyridine-2-carboxamide: This compound has a similar pyridine carboxamide structure but with a cyano group instead of the dinitrophenyl group.
Uniqueness: N-(2,4-Dinitrophenyl)pyridine-2-carboxamide is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The electron-withdrawing nature of the nitro groups enhances its ability to participate in nucleophilic aromatic substitution reactions and form stable metal complexes .
Propriétés
Numéro CAS |
98183-81-4 |
|---|---|
Formule moléculaire |
C12H8N4O5 |
Poids moléculaire |
288.22 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c17-12(10-3-1-2-6-13-10)14-9-5-4-8(15(18)19)7-11(9)16(20)21/h1-7H,(H,14,17) |
Clé InChI |
LHFMUJLHMIQHMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)








